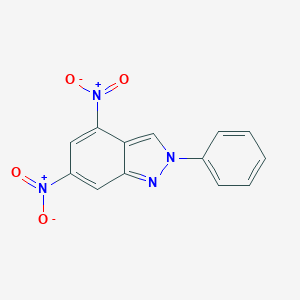
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic effects. MDMA is a derivative of amphetamine and has been classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. However, recent research has shown that MDMA may have therapeutic benefits in treating various mental health conditions.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide acts on the serotonin system in the brain, increasing the release of serotonin and blocking its reuptake. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide may help improve mood and reduce anxiety.
Effets Biochimiques Et Physiologiques
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, as well as body temperature. It also causes the release of hormones such as cortisol and oxytocin, which are involved in stress response and social bonding.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin on the brain and behavior. However, one limitation is that N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide is a Schedule I drug, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide. One area of interest is the potential therapeutic effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide in treating other mental health conditions, such as addiction and social anxiety. Another area of interest is the development of safer and more effective forms of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide for therapeutic use. Additionally, more research is needed to understand the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide use on the brain and body.
Méthodes De Synthèse
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide can be synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be used for research purposes.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been studied for its potential therapeutic effects in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide has been shown to increase feelings of empathy and connectedness, which may help individuals with PTSD process traumatic experiences and improve their mental health.
Propriétés
Numéro CAS |
5809-40-5 |
|---|---|
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide |
Formule moléculaire |
C22H19NO3 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H19NO3/c24-22(23-14-16-11-12-19-20(13-16)26-15-25-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,21H,14-15H2,(H,23,24) |
Clé InChI |
YMZJURMLYCCXKL-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(benzoylamino)propyl]benzamide](/img/structure/B187870.png)
![2-(Benzo[b]thiophen-3-yl)ethanamine](/img/structure/B187872.png)





![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)